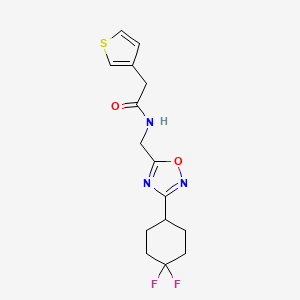

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide

Descripción

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a small-molecule acetamide derivative featuring a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group at the 3-position and a thiophen-3-yl moiety at the acetamide side chain. The 1,2,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the 4,4-difluorocyclohexyl group may enhance lipophilicity and bioavailability compared to non-fluorinated analogs . The thiophen-3-yl substituent could contribute to π-π stacking interactions in biological targets, a feature observed in related heterocyclic compounds .

Propiedades

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F2N3O2S/c16-15(17)4-1-11(2-5-15)14-19-13(22-20-14)8-18-12(21)7-10-3-6-23-9-10/h3,6,9,11H,1-2,4-5,7-8H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIPNLMPOUIXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CSC=C3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that integrates an oxadiazole moiety with a thiophene group. This unique structural combination suggests potential biological activities that warrant thorough investigation. The oxadiazole and thiophene rings are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound can be represented structurally as follows:

Key Features:

- Oxadiazole Moiety : Known for its bioactivity in various therapeutic areas.

- Thiophene Ring : Enhances lipophilicity and may contribute to the compound's ability to penetrate biological membranes.

- Difluorocyclohexyl Group : Increases the hydrophobic character, potentially improving the compound's biological interactions.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. For instance, studies have shown that oxadiazole compounds can inhibit key enzymes such as:

- Thymidylate Synthase

- Histone Deacetylase (HDAC)

- Telomerase

These enzymes play crucial roles in DNA synthesis and repair, making them prime targets for cancer therapeutics. The incorporation of the thiophene group may enhance the binding affinity to these targets due to improved electronic properties and steric effects .

Antimicrobial Activity

Compounds containing oxadiazole rings have demonstrated notable antimicrobial properties. Preliminary studies suggest that N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide may exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Study 1: Anticancer Mechanisms

In a study focused on the anticancer potential of oxadiazole derivatives, it was found that certain compounds could effectively inhibit telomerase activity in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in tumor cells. The study highlighted the importance of structural modifications in enhancing bioactivity .

Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) was determined using standard protocols. Results indicated that compounds with similar structures to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide displayed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Comparative Analysis of Biological Activities

| Compound | Activity Type | Target | IC50/MIC Values |

|---|---|---|---|

| N-Acetyl Derivative | Anticancer | Telomerase | 0.045 µg/mL |

| Oxadiazole Analog | Antimicrobial | E. coli | 50 µg/mL |

| Thiophene Derivative | Anti-inflammatory | COX Enzyme | 30 µg/mL |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Compounds containing the 1,2,4-oxadiazole ring structure have demonstrated significant antimicrobial activities. Research indicates that derivatives of oxadiazoles exhibit broad-spectrum efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

- A study on oxadiazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Anticancer Activity

The compound has been explored for its anticancer potential. Studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms:

- In vitro studies have indicated that compounds similar to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Medicinal Chemistry

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide is being investigated for its potential as a lead compound in drug development. Its unique structure allows for modifications that can enhance its biological activity or reduce toxicity.

Chemical Biology

The compound may serve as a tool for studying biological pathways due to its ability to interact with specific molecular targets in biological systems. Understanding these interactions can provide insights into disease mechanisms and therapeutic strategies.

Case Studies

- Antimicrobial Activity Study :

- Cancer Cell Proliferation Inhibition :

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in Oxadiazole-Based Acetamides

The target compound differs from N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-2-(thiophen-3-yl)acetamide (CAS 1706185-30-9, ) in the oxadiazole substituent: the former has a 4,4-difluorocyclohexyl group, whereas the latter features a thiophen-2-yl moiety. This substitution alters electronic and steric properties, with the fluorinated cyclohexyl group likely increasing metabolic stability and membrane permeability compared to the aromatic thiophene .

Heterocycle Core Modifications

- 1,3,4-Thiadiazole Derivatives : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () replaces the oxadiazole with a thiadiazole ring. Thiadiazoles generally exhibit higher electronegativity, which may enhance binding to polar targets but reduce bioavailability compared to oxadiazoles .

- 1,2,4-Triazole Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () demonstrate anti-exudative activity, suggesting that triazole cores may favor anti-inflammatory applications, whereas oxadiazoles are often explored for CNS or antimicrobial targets .

Pharmacological and Physicochemical Properties

The table below summarizes key differences between the target compound and analogs:

*Calculated based on molecular formulas.

Key Observations:

- Lipophilicity : The 4,4-difluorocyclohexyl group in the target compound likely increases logP compared to thiophene-substituted analogs, enhancing blood-brain barrier penetration .

- Bioactivity : Triazole analogs () show explicit anti-exudative activity, whereas oxadiazole derivatives may require structural optimization for similar effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

-

Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For example, chloroacetyl chloride can react with amino-oxadiazole intermediates in refluxing triethylamine (4–6 h), followed by recrystallization (petroleum ether/ethanol) .

-

Step 2 : Introduce the 4,4-difluorocyclohexyl group using nucleophilic substitution or coupling reactions. Optimize solvent (e.g., DMF or THF) and temperature (80–100°C) to enhance yield .

-

Step 3 : Attach the thiophen-3-yl acetamide moiety via amide bond formation (EDC/HOBt coupling) under inert atmosphere .

- Key Considerations :

-

Monitor reaction progress via TLC or HPLC.

-

Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient).

Synthetic Step Reagents/Conditions Yield Range Oxadiazole formation Chloroacetyl chloride, triethylamine, reflux 60–75% Cyclohexyl substitution 4,4-Difluorocyclohexyl bromide, K₂CO₃, DMF 50–65% Acetamide coupling EDC, HOBt, DCM, RT 70–85%

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?

- Analytical Workflow :

- NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹³C NMR: C-5 oxadiazole carbon at ~165–170 ppm) and thiophene protons (δ 7.2–7.5 ppm in ¹H NMR) .

- X-ray crystallography : Use SHELX software for structure refinement. Resolve potential tautomerism (e.g., thione-thiol equilibria) via low-temperature data collection .

- HRMS : Verify molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₀F₂N₃O₂S: 392.1294) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the compound’s electronic properties and binding affinity to biological targets?

- Methodology :

-

Density Functional Theory (DFT) : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and dipole moments. Compare with experimental UV-Vis data (λmax ~270–290 nm) .

-

Molecular Docking : Target cannabinoid receptors (CB1/CB2) using AutoDock Vina. Validate docking poses with MD simulations (GROMACS, 100 ns) to assess stability .

- Key Parameters :

-

DFT : Include exact exchange terms (e.g., Becke’s 1993 functional) for thermochemical accuracy .

-

Docking : Use CB1 crystal structure (PDB: 5TGZ) and adjust grid size to accommodate the difluorocyclohexyl group.

Computational Parameter Value/Setting Reference DFT Functional B3LYP with 20% exact exchange Docking Grid Size 25 Å × 25 Å × 25 Å

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

- Experimental Design :

- In vitro : Test CB1/C2 receptor binding (competitive displacement assays with [³H]CP-55,940). Use HEK293 cells expressing human receptors .

- In vivo : Evaluate neuropathic pain relief in rodent models (e.g., chronic constriction injury). Administer compound orally (10–30 mg/kg) and measure mechanical allodynia .

- Data Analysis :

- Address bioavailability differences by measuring plasma concentrations (LC-MS/MS).

- Use statistical tools (e.g., two-way ANOVA) to correlate receptor affinity (IC₅₀) with in vivo efficacy.

Q. What strategies can mitigate oxidative degradation of the thiophene moiety during long-term stability studies?

- Approaches :

- Add antioxidants : Include 0.01% BHT in formulation buffers.

- Control storage conditions : Store at -20°C in amber vials under nitrogen atmosphere .

- Degradation profiling : Use accelerated stability testing (40°C/75% RH for 6 months) and identify degradants via UPLC-QTOF .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.